
1-(2-Methylfuran-3-yl)ethan-1-one
Description
1-(2-Methylfuran-3-yl)ethan-1-one is a furan-based ketone characterized by a methyl-substituted furan ring linked to an acetyl group. It is synthesized via catalytic retro-aldol condensation of glucose with acetylacetone (acac) under acidic conditions, yielding up to 42% of the target compound (denoted as DMAF in some studies) . This compound is notable for its role in biorefining and as a precursor for fine chemicals, leveraging the reactivity of the furan ring and the acetyl moiety .
Properties
Molecular Formula |
C7H8O2 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(2-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C7H8O2/c1-5(8)7-3-4-9-6(7)2/h3-4H,1-2H3 |
InChI Key |
MZVBMFAXOBHFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared with other ethanone derivatives featuring heterocyclic or aromatic substituents. Key examples include:
Sulfur-Containing Derivatives
- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) :
Benzofuran-Based Derivatives
- 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives: Structure: Benzofuran ring substituted with methyl and acetyl groups. Properties: IR C=O stretch at ~1700 cm⁻¹; derivatives exhibit varying substituents (e.g., OCH₃, Br) influencing solubility and reactivity . Applications: Antimicrobial agents, with activity modulated by substituent electronic effects .
Complex Furan-Phenyl Hybrids
Physicochemical Properties
A comparative analysis of physical and spectral properties is summarized below:
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